molecular formula C13H17NO2 B1671273 Encyprate CAS No. 2521-01-9

Encyprate

Cat. No.: B1671273
CAS No.: 2521-01-9
M. Wt: 219.28 g/mol
InChI Key: OGXBVBBMMWSZJO-UHFFFAOYSA-N
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Description

Encyprate, also known as ethyl benzyl (cyclopropyl)carbamate, is a chemical compound with the molecular formula C₁₃H₁₇NO₂. It is a carbamate derivative, characterized by the presence of a cyclopropyl group attached to a benzyl moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Encyprate can be synthesized through the reaction of cyclopropylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: Encyprate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Encyprate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of encyprate involves its interaction with specific molecular targets, leading to various biological effects. The compound is known to inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

  • Ethyl N-benzyl-N-cyclopropylcarbamate
  • Ethyl N-benzylcyclopropanecarbamate
  • N-cyclopropyl-N-(phenylmethyl)carbamic acid ethyl ester

Comparison: Encyprate is unique due to its specific structural features, such as the presence of both cyclopropyl and benzyl groups. This combination imparts distinct chemical and biological properties compared to other carbamate derivatives. For instance, the cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

CAS No.

2521-01-9

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl N-benzyl-N-cyclopropylcarbamate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)14(12-8-9-12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

OGXBVBBMMWSZJO-UHFFFAOYSA-N

SMILES

CCOC(=O)N(CC1=CC=CC=C1)C2CC2

Canonical SMILES

CCOC(=O)N(CC1=CC=CC=C1)C2CC2

Appearance

Solid powder

2521-01-9

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Encyprate;  NSC43799;  NSC 43799;  NSC-43799

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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